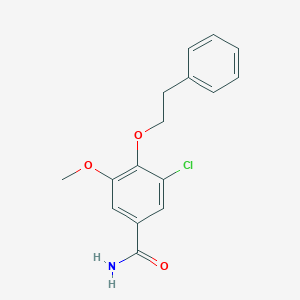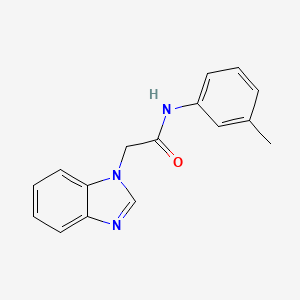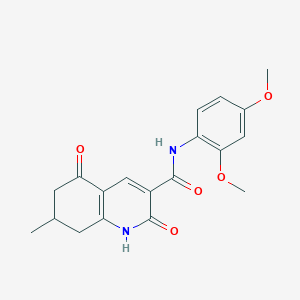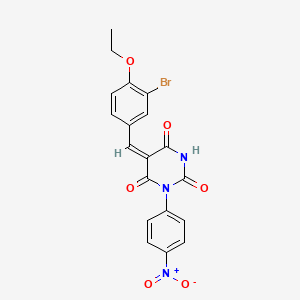
N-(2-fluorobenzyl)-3,4-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorobenzyl)-3,4-dimethoxybenzenesulfonamide, also known as FMeOBS, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. In recent years, FMeOBS has gained attention for its potential as a therapeutic agent in the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of N-(2-fluorobenzyl)-3,4-dimethoxybenzenesulfonamide is not fully understood. However, it is believed that this compound inhibits the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of other proteins. In cancer cells, HSP90 is overexpressed and plays a critical role in the survival and proliferation of cancer cells. By inhibiting the activity of HSP90, this compound may disrupt the function of other proteins that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its antiproliferative activity, this compound has been shown to induce cell cycle arrest in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to have anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-fluorobenzyl)-3,4-dimethoxybenzenesulfonamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. This compound is also stable and can be stored for extended periods of time. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous environments. In addition, this compound has not been extensively studied in vivo, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of N-(2-fluorobenzyl)-3,4-dimethoxybenzenesulfonamide. One direction is to further investigate the mechanism of action of this compound. Understanding the molecular targets of this compound may lead to the development of more potent and selective inhibitors of HSP90. Another direction is to investigate the potential of this compound in combination with other anticancer agents. Combination therapy may enhance the antitumor activity of this compound and reduce the risk of drug resistance. Finally, future studies should investigate the safety and pharmacokinetics of this compound in animal models and humans to determine its potential as a therapeutic agent.
Synthesemethoden
N-(2-fluorobenzyl)-3,4-dimethoxybenzenesulfonamide can be synthesized using a two-step process. The first step involves the reaction of 2-fluorobenzylamine with 3,4-dimethoxybenzenesulfonyl chloride to form this compound intermediate. The second step involves the reduction of the intermediate using sodium borohydride to produce this compound. The synthesis of this compound has been optimized to yield high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorobenzyl)-3,4-dimethoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. In vitro studies have shown that this compound has potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the growth of tumors in animal models of cancer.
Eigenschaften
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO4S/c1-20-14-8-7-12(9-15(14)21-2)22(18,19)17-10-11-5-3-4-6-13(11)16/h3-9,17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWHBVSWJSMXOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-propyl-1-piperazinyl)acetamide](/img/structure/B5343291.png)
![4-[(dimethylamino)methyl]-1-[2-(1H-imidazol-2-yl)benzoyl]-4-azepanol](/img/structure/B5343298.png)

![2-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5343310.png)
![N-[2-(3,4-dimethylphenyl)ethyl]-5-(1H-indol-1-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5343316.png)
![(3'S*,4'S*)-1'-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-1,3'-bipyrrolidin-4'-ol](/img/structure/B5343321.png)

![11-(3,5-dichloro-4-methylbenzoyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5343344.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[2-methyl-4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5343352.png)

![N-isopropyl-1'-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5343360.png)
![(3S*,4R*)-1-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5343362.png)

![3-[3-(4-ethoxyphenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5343381.png)